molecular formula C14H21NO4 B11946426 1,2-Dibutoxy-4-nitrobenzene CAS No. 4956-77-8

1,2-Dibutoxy-4-nitrobenzene

Cat. No.: B11946426
CAS No.: 4956-77-8
M. Wt: 267.32 g/mol
InChI Key: IAIKYWPFNZRZMG-UHFFFAOYSA-N
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Description

1,2-Dibutoxy-4-nitrobenzene: is an organic compound with the molecular formula C14H21NO4 It is a derivative of benzene, where two butoxy groups are attached to the 1 and 2 positions, and a nitro group is attached to the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dibutoxy-4-nitrobenzene can be synthesized through a series of chemical reactions. One common method involves the nitration of 1,2-dibutoxybenzene. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4 position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: 1,2-Dibutoxy-4-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Substitution: The butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas and a palladium catalyst.

    Reduction: Potassium permanganate or chromium trioxide.

    Substitution: Sodium hydroxide or other strong bases.

Major Products Formed:

    Amino derivatives: from the reduction of the nitro group.

    Oxidized derivatives: from the oxidation of the butoxy groups.

    Substituted derivatives: from nucleophilic substitution reactions.

Scientific Research Applications

1,2-Dibutoxy-4-nitrobenzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-dibutoxy-4-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The butoxy groups may also play a role in modulating the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1,2-Dimethoxy-4-nitrobenzene
  • 1,2-Dihexyloxy-4-nitrobenzene
  • 1,2-Dimethyl-4-nitrobenzene

Comparison: 1,2-Dibutoxy-4-nitrobenzene is unique due to its specific substitution pattern and the presence of butoxy groups. Compared to similar compounds, it may exhibit different reactivity and solubility properties, making it suitable for specific applications where other compounds may not be as effective.

Properties

CAS No.

4956-77-8

Molecular Formula

C14H21NO4

Molecular Weight

267.32 g/mol

IUPAC Name

1,2-dibutoxy-4-nitrobenzene

InChI

InChI=1S/C14H21NO4/c1-3-5-9-18-13-8-7-12(15(16)17)11-14(13)19-10-6-4-2/h7-8,11H,3-6,9-10H2,1-2H3

InChI Key

IAIKYWPFNZRZMG-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)[N+](=O)[O-])OCCCC

Origin of Product

United States

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